molecular formula C11H15Cl2N3O B11846737 (5-(3-Methoxyphenyl)-1H-imidazol-2-yl)methanamine dihydrochloride

(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B11846737
M. Wt: 276.16 g/mol
InChI Key: LOKSKEXTWLHSCR-UHFFFAOYSA-N
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Description

(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of (5-(3-Methoxyphenyl)-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

    Thiazoles: Thiazoles are heterocyclic compounds similar to imidazoles but contain sulfur instead of nitrogen.

    Triazoles: Triazoles are another class of heterocyclic compounds with three nitrogen atoms in the ring.

Uniqueness: (5-(3-Methoxyphenyl)-1H-imidazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Properties

Molecular Formula

C11H15Cl2N3O

Molecular Weight

276.16 g/mol

IUPAC Name

[5-(3-methoxyphenyl)-1H-imidazol-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C11H13N3O.2ClH/c1-15-9-4-2-3-8(5-9)10-7-13-11(6-12)14-10;;/h2-5,7H,6,12H2,1H3,(H,13,14);2*1H

InChI Key

LOKSKEXTWLHSCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(N2)CN.Cl.Cl

Origin of Product

United States

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